molecular formula C12H11Cl2N3O2S B3722095 N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea

N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No.: B3722095
M. Wt: 332.2 g/mol
InChI Key: PFFNNHVMMLCMEA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N’-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-N’-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with ethyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves the reaction of the thiazole intermediate with urea under controlled conditions to yield the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, temperature control, and purification techniques to ensure high yield and purity. The process may also be scaled up to accommodate large-scale production requirements.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-N’-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms may be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N’-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-N’-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea can be compared with other similar compounds, such as:

    N-(3,4-dichlorophenyl)-N’-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea: Lacks the ethyl group, which may affect its chemical and biological properties.

    N-(3,4-dichlorophenyl)-N’-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea: Contains a methyl group instead of an ethyl group, leading to differences in reactivity and applications.

Properties

IUPAC Name

(3Z)-1-(3,4-dichlorophenyl)-3-(5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2S/c1-2-9-10(18)16-12(20-9)17-11(19)15-6-3-4-7(13)8(14)5-6/h3-5,9H,2H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFNNHVMMLCMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N/C(=N/C(=O)NC2=CC(=C(C=C2)Cl)Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 2
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 3
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 4
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 5
Reactant of Route 5
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 6
Reactant of Route 6
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea

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